molecular formula C18H22ClF3N6O2 B1139140 盐酸布帕利西布 CAS No. 1312445-63-8

盐酸布帕利西布

货号 B1139140
CAS 编号: 1312445-63-8
分子量: 446.85
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Buparlisib belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .

科学研究应用

Treatment of Metastatic Triple-Negative Breast Cancer

Buparlisib has been used in a Phase 2 study for the treatment of patients with metastatic triple-negative breast cancer . The primary endpoint of this study was clinical benefit, defined as confirmed complete response (CR), partial response (PR), or stable disease (SD) for ≥4 months . The clinical benefit rate was 12% (6 patients, all SD ≥4 months) .

Treatment of Solid Tumors

Buparlisib has been confirmed to have a clinical effect in patients with solid tumors . It selectively inhibits four isomers of PI3K, PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, by competitively binding the lipid kinase domain on adenosine 5’-triphosphate (ATP) .

Treatment of Hematological Malignancies

Buparlisib has also been used in the treatment of hematological malignancies . It has been shown to have a clinical effect in these patients .

Treatment of Head and Neck Squamous Cell Carcinoma (HNSCC)

A global, phase II clinical trial with buparlisib and paclitaxel in head and neck squamous cell carcinoma has now been completed, with a manageable safety profile . The BURAN study is a randomized, open-label phase III study to assess the treatment effect of once-daily buparlisib in combination with weekly paclitaxel compared to weekly paclitaxel alone in patients with refractory, recurrent, or metastatic HNSCC .

Treatment of Lung Cancer

Buparlisib has been used in trials studying the treatment of lung cancer . The compound’s ability to inhibit the PI3K pathway makes it a potential candidate for the treatment of this type of cancer .

未来方向

Buparlisib is still under investigation as a potential treatment for various types of cancer. For instance, a phase II study of Buparlisib in relapsed or refractory thymomas has been conducted . Further clinical trials and research are necessary to fully understand the potential of Buparlisib as a cancer treatment.

作用机制

Mode of Action

Buparlisib binds to the ATP-binding pocket of PI3Ks, preventing their activation. This inhibition blocks the downstream signaling of the PI3K/AKT/mTOR pathway, which is vital for cell growth and survival. The disruption of this pathway leads to reduced cell proliferation and increased apoptosis (programmed cell death) in cancer cells .

Biochemical Pathways

The primary pathway affected by Buparlisib is the PI3K/AKT/mTOR pathway . Inhibition of PI3K leads to decreased phosphorylation of AKT, which in turn reduces the activation of mTOR. This cascade effect results in the downregulation of protein synthesis, cell growth, and survival signals. Additionally, Buparlisib’s action can affect other pathways interconnected with PI3K/AKT/mTOR, such as those involving cell cycle regulation and apoptosis .

Pharmacokinetics

Buparlisib is orally bioavailable and exhibits good absorption. It has a moderate volume of distribution and is extensively metabolized in the liver, primarily by CYP3A4. The compound has a half-life that supports once-daily dosing. Its metabolites are excreted mainly via the urine. The pharmacokinetic profile of Buparlisib ensures adequate bioavailability and systemic exposure to exert its therapeutic effects .

Result of Action

At the molecular level, Buparlisib’s inhibition of PI3K leads to decreased phosphorylation of downstream targets such as AKT and mTOR. This results in reduced cell proliferation and increased apoptosis. At the cellular level, these molecular changes translate to inhibited tumor growth and potential tumor regression. Clinically, Buparlisib has shown efficacy in various cancer types, particularly those with aberrant PI3K pathway activation .

Action Environment

The efficacy and stability of Buparlisib can be influenced by several environmental factors. For instance, the presence of food can affect its absorption, and co-administration with CYP3A4 inhibitors or inducers can alter its metabolism. Additionally, the tumor microenvironment, including factors like hypoxia and pH, can impact the drug’s action. Understanding these factors is crucial for optimizing Buparlisib’s therapeutic potential .

Buparlisib hydrochloride represents a promising therapeutic agent targeting the PI3K pathway, offering potential benefits in the treatment of various cancers with dysregulated PI3K signaling.

: DrugBank : Breast Cancer Research

属性

IUPAC Name

5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O2.ClH/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27;/h9-11H,1-8H2,(H2,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPLYAXBXJXEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClF3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50156980
Record name Buparlisib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buparlisib hydrochloride

CAS RN

1312445-63-8
Record name Buparlisib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312445638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buparlisib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BKM120-AAA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUPARLISIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/194LK4P5K1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

40 mg of 5-(2,6-Di-4-morpholinyl-4-pyrimidinyl)-4-(trifluoromethyl)pyridin-2-amine monohydrate monohydrochloride of Example 6 is equilibrated in 0.4 mL methanol in a vial at 25° C.±0.1 for 24 hours equilibration time (with constant agitation). The solution is evaporated to dryness by nitrogen flow at room temperature. The resulting solid is collected prior to complete dryness and examined by X-ray powder diffraction to yield Polymorph Form SE of the monohydrochloride salt of the compound of Formula A.
Quantity
0.4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Charge a nitrogen-flushed 3 L reactor that equipped with an overhead stirrer, condenser, nitrogen inlet/outlet and 500 mL addition funnel with 51.3 g (0.125 mol, 1 eq.) of 5 and 247 g (312 mL) of acetone. Stir the slurry at 25° C. for 15 minutes. Filter through Celite (2-5 g). Wash the reactor and filter cake with 30 g (37 mL) of acetone and combine the wash with the filtrate. Rinse the reactor with methanol and dry it with heat and vacuum. Cool the reactor and re-charge the filtrate. Warm the solution to 50° C. Add a solution of 25.7 mL (0.125 mol, 1.03 eq.) of 5 N hydrogen chloride in isopropanol and 198 g (250 mL) of acetone over 2 h. Seed after the first 5% of the acid solution has been added (about 25 mL). Maintain temperature for 15 min. Cool to 10° C. and filter the solids. Wash the filter cake with 47 g (60 mL) of acetone and dry the solids at 50° C., 35 mbar for 16 h to afford 49.4 g (88.1% yield) of 6 as a yellow, crystalline solid. Following this procedure, Compound 6 is polymorph Form A of the monohydrochloride salt of the Compound of Formula A.
Name
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
312 mL
Type
reactant
Reaction Step One
Quantity
25.7 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
88.1%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。